molecular formula C5H7NO3 B13486909 4-(Aminomethyl)-5-methyl-1,3-dioxol-2-one

4-(Aminomethyl)-5-methyl-1,3-dioxol-2-one

Cat. No.: B13486909
M. Wt: 129.11 g/mol
InChI Key: WIEGQXSJSQWJCK-UHFFFAOYSA-N
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Description

4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones It is characterized by a dioxolone ring with an aminomethyl group and a methyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2H-1,3-dioxol-2-one with formaldehyde and ammonia, leading to the formation of the aminomethyl derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted dioxolones.

Scientific Research Applications

4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The dioxolone ring structure may also play a role in stabilizing the compound and facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one: The compound itself.

    4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-thione: A sulfur analog with similar properties.

    4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-amine: An amine derivative with different reactivity.

Uniqueness

4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

4-(aminomethyl)-5-methyl-1,3-dioxol-2-one

InChI

InChI=1S/C5H7NO3/c1-3-4(2-6)9-5(7)8-3/h2,6H2,1H3

InChI Key

WIEGQXSJSQWJCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)CN

Origin of Product

United States

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